molecular formula C8H15NO2 B3236840 4,4-dimethylpiperidine-2-carboxylic Acid CAS No. 137734-86-2

4,4-dimethylpiperidine-2-carboxylic Acid

Cat. No. B3236840
CAS RN: 137734-86-2
M. Wt: 157.21 g/mol
InChI Key: VBHONAOOBDQJTP-UHFFFAOYSA-N
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Description

4,4-dimethylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 . It is also known as 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular weight of 4,4-dimethylpiperidine-2-carboxylic acid is 193.67 . The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2)3-4-9-6(5-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H .


Chemical Reactions Analysis

While specific chemical reactions involving 4,4-dimethylpiperidine-2-carboxylic Acid are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

4,4-dimethylpiperidine-2-carboxylic acid is a powder that is stored at room temperature .

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4-dimethylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)3-4-9-6(5-8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHONAOOBDQJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethylpiperidine-2-carboxylic Acid

Synthesis routes and methods

Procedure details

A suspension of 9.6 g (0.054 moles) of 3-chloro-5,5-dimethyl-2-oxoperhydroazepine and 18.98 g (0.054 moles) of Ba(OH)2.8H2O in 250 ml of water, was heated in a Parr apparatus at 110° C. for 2 hours. Then, 7.22 g (0.054 moles) of ammonium sulphate were added. The precipitate was filtered off, and the solution was evaporated in vacuo to dryness. The residue was treated with hot 2-propanol and filtered to afford a white solid which was dissolved in water and passed over an ion-exchange column (Dovex 50). The residual salts were removed with 200 ml of water and the aminoacid was eluted with 2N ammonium hydroxide to yield 6.0 g of 4,4-dimethyl pipecolic acid. M.P. >300° C. (dec.).
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
18.98 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-dimethylpiperidine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4,4-dimethylpiperidine-2-carboxylic Acid
Reactant of Route 3
4,4-dimethylpiperidine-2-carboxylic Acid
Reactant of Route 4
4,4-dimethylpiperidine-2-carboxylic Acid
Reactant of Route 5
4,4-dimethylpiperidine-2-carboxylic Acid
Reactant of Route 6
4,4-dimethylpiperidine-2-carboxylic Acid

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